Hexyl isobutyrate is an ester formed from hexanol and isobutyric acid. Its chemical formula is C10H20O2, and it has a molecular weight of approximately 172.26 g/mol . This compound typically exhibits a fruity odor reminiscent of green apples or pears, making it suitable for use in food flavorings and fragrances . Hexyl isobutyrate is categorized under the United States Environmental Protection Agency's list of chemicals and is included in various safety data sheets that outline its handling and storage requirements .
These reactions illustrate its reactivity as an ester and its potential to form various derivatives.
Hexyl isobutyrate can be synthesized through several methods:
The choice of method often depends on the desired purity and yield of the final product.
Hexyl isobutyrate finds applications across various industries:
Interaction studies involving hexyl isobutyrate focus on its compatibility with other chemical compounds used in formulations. These studies are crucial for ensuring stability and efficacy in products containing this compound. For instance, understanding how hexyl isobutyrate interacts with other flavoring agents or solvents can help formulate better consumer products without adverse effects.
Hexyl isobutyrate shares similarities with several other ester compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Ethyl butyrate | C6H12O2 | Known for its pineapple-like aroma; widely used in flavoring. |
Octyl acetate | C10H20O2 | Exhibits a fruity scent; commonly used in perfumes. |
Butyl acetate | C6H12O2 | Utilized primarily as a solvent; has a sweet smell similar to fruits. |
Propyl acetate | C5H10O2 | Often used as a solvent; has a fruity odor but less intense than hexyl isobutyrate. |
Hexyl isobutyrate stands out due to its specific fruity scent profile that resembles green apples or pears, making it particularly desirable in flavoring applications compared to other esters.
Hexyl isobutyrate possesses the molecular formula C₁₀H₂₀O₂ with a molecular weight of 172.26 to 172.27 grams per mole [1] [2] [3]. The compound exhibits a characteristic ester functional group architecture, consisting of a carbonyl group (C=O) linked to an oxygen atom, which subsequently bonds to an alkyl chain [1]. The structural representation can be expressed through the SMILES notation as CCCCCCOC(=O)C(C)C, indicating the linear hexyl chain attached to the ester oxygen and the branched isobutyric acid moiety [4] [5].
The molecular structure comprises two distinct components: the hexyl alcohol-derived portion and the isobutyric acid-derived segment [1] [2]. The hexyl component consists of a six-carbon straight chain (CH₃CH₂CH₂CH₂CH₂CH₂-), while the isobutyric acid portion features a three-carbon branched structure with a methyl substituent at the second carbon position (CH₃)₂CHCO- [1] [6]. This structural arrangement classifies hexyl isobutyrate as a carboxylic acid ester, specifically an alkyl ester of a branched-chain carboxylic acid [6].
The InChI identifier for hexyl isobutyrate is InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3, providing a standardized computational representation of the molecular structure [1] [4] [5]. The corresponding InChI Key, CYHBDKTZDLSRMY-UHFFFAOYSA-N, serves as a condensed hash representation for database searches and molecular identification [1] [4] [5].
Table 1: Physical and Chemical Properties of Hexyl Isobutyrate
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₀O₂ |
Molecular Weight (g/mol) | 172.26-172.27 |
CAS Registry Number | 2349-07-7 |
IUPAC Name | hexyl 2-methylpropanoate |
Common Names | hexyl isobutyrate, n-hexyl isobutyrate, hexyl isobutanoate |
Physical State (20°C) | Liquid |
Appearance | Colorless to light yellow clear liquid |
Boiling Point (°C) | 199-202.6 |
Density (g/mL) | 0.86 |
Vapor Pressure (hPa at 20°C) | 4.39 |
Solubility in Water (mg/L at 20°C) | 58-58.21 |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is hexyl 2-methylpropanoate [1] [2]. This nomenclature follows the standard ester naming convention where the alkyl group from the alcohol (hexyl) precedes the carboxylate name derived from the carboxylic acid (2-methylpropanoate) [1] [2]. The "2-methylpropanoate" portion indicates that the parent carboxylic acid is propanoic acid with a methyl substituent at the second carbon position [7].
Common nomenclature designates this compound as hexyl isobutyrate, reflecting the traditional naming system where "isobutyrate" refers to the salt or ester of isobutyric acid [1] [2] [6]. Alternative common names include n-hexyl isobutyrate, hexyl isobutanoate, and hexyl 2-methylpropionate [1] [2] [6]. The prefix "n-" in n-hexyl isobutyrate specifically denotes the normal (unbranched) hexyl chain structure [2] [6].
The compound is registered under CAS Registry Number 2349-07-7 [1] [2] [3] [6]. Additional regulatory identifiers include FEMA Number 3172, indicating its recognition as a flavoring substance [1] [6], JECFA Number 189 for food additive classification [6], and EINECS Number 219-075-8 for European chemical substance registration [1] [2].
Table 2: Structural Identifiers of Hexyl Isobutyrate
Identifier Type | Value |
---|---|
SMILES | CCCCCCOC(=O)C(C)C |
InChI | InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key | CYHBDKTZDLSRMY-UHFFFAOYSA-N |
ChEMBL ID | CHEMBL3187477 |
ChEBI ID | CHEBI:179553 |
PubChem CID | 16872 |
MDL Number | MFCD00027297 |
Hexyl isobutyrate belongs to a broader family of isobutyrate esters that share the common 2-methylpropanoic acid backbone but differ in their alcohol-derived alkyl chains [7] [8]. Within this series, related compounds include methyl isobutyrate (C₅H₁₀O₂), ethyl isobutyrate (C₆H₁₂O₂), propyl isobutyrate (C₇H₁₄O₂), and butyl isobutyrate (C₈H₁₆O₂) [7]. Each member exhibits progressively increasing molecular weight and chain length while maintaining the characteristic branched acid moiety [7].
Structural variants also encompass positional isomers where the hexyl chain contains unsaturation or branching [9] [10] [11]. Notable examples include cis-3-hexenyl isobutyrate (C₁₀H₁₈O₂) with molecular weight 170.25 grams per mole [9] [10] [11], which features a double bond in the hexyl chain at the third carbon position in cis configuration [9] [10]. The trans-2-hexenyl isobutyrate represents another geometric isomer with the double bond positioned at the second carbon in trans configuration [12].
Another significant structural variant is isostearyl isobutyrate, which possesses a much larger molecular framework (C₂₂H₄₄O₂) with molecular weight 340.6 grams per mole [8]. This compound incorporates a branched eighteen-carbon alcohol chain (16-methylheptadecyl) instead of the linear hexyl chain [8].
Comparative analysis within the hexyl ester series reveals structural relationships with hexyl acetate (C₈H₁₆O₂), hexyl butyrate (C₁₀H₂₀O₂), and hexyl propanoate (C₉H₁₈O₂) [13] [14] [15] [16]. These compounds maintain the hexyl alcohol component while varying the carboxylic acid portion [13] [14]. Hexyl butyrate represents a particularly interesting comparison as it shares the same molecular formula (C₁₀H₂₀O₂) but derives from the unbranched butyric acid rather than the branched isobutyric acid [15].
Table 3: Related Isobutyrate Esters
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 2349-07-7 |
Isostearyl isobutyrate | C₂₂H₄₄O₂ | 340.60 | Not specified |
cis-3-Hexenyl isobutyrate | C₁₀H₁₈O₂ | 170.25 | 41519-23-7 |
trans-2-Hexenyl isobutyrate | C₁₀H₁₈O₂ | 170.25 | Not specified |
Methyl isobutyrate | C₅H₁₀O₂ | 102.13 | 547-63-7 |
Ethyl isobutyrate | C₆H₁₂O₂ | 116.16 | 97-62-1 |
Propyl isobutyrate | C₇H₁₄O₂ | 130.18 | 638-11-9 |
Butyl isobutyrate | C₈H₁₆O₂ | 144.21 | 97-87-0 |
Hexyl isobutyrate exhibits limited stereochemical complexity due to the absence of chiral centers in its molecular structure [10]. The compound contains no asymmetric carbon atoms, as confirmed by structural analysis indicating "no stereocenter possible" [10]. This characteristic distinguishes it from more complex ester systems that may contain multiple chiral centers requiring stereochemical designation [10].
However, conformational analysis reveals significant flexibility within the molecular framework [17] [18] [19]. The ester functional group can adopt different conformational arrangements, particularly regarding the orientation of the carbonyl group relative to the alkyl chains [17] [18]. Computational studies on similar ester systems demonstrate that carboxylic acid esters exhibit structural flexibility due to the low rotational barrier around the carbon-oxygen-carbon bonds [17].
The hexyl chain component contributes additional conformational complexity through gauche and anti arrangements along the carbon-carbon bonds [19]. Research on alkyl chain conformations indicates that longer alkyl chains, such as the six-carbon hexyl group, can adopt multiple conformational states depending on environmental conditions and intermolecular interactions [19]. The conformational preferences of the ester group have been shown to facilitate large amplitude folding of long alkyl chains in gas phase conditions [19].
Studies on related hexyl-containing compounds reveal that alkyl side chains can significantly influence molecular conformations and packing arrangements [20]. The hexyl substituent in hexyl isobutyrate may adopt various conformational states, including extended all-trans configurations or more compact folded arrangements depending on the specific chemical environment [20] [19].
Rotational isomerism around the ester bond represents another important stereochemical consideration [18] [21]. The ester group can exist in syn and anti conformations, where syn refers to the carbonyl bonds pointing in the same direction and anti indicates opposite orientations [18]. Computational analyses suggest that syn conformers are generally more stable than anti conformers due to reduced steric hindrance [18].
Table 4: Hexyl Ester Series Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Acid Component |
---|---|---|---|---|
Hexyl acetate | C₈H₁₆O₂ | 144.21 | 142-92-7 | Acetic acid |
Hexyl propanoate | C₉H₁₈O₂ | 158.24 | Not specified | Propanoic acid |
Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 2349-07-7 | Isobutyric acid |
Hexyl butyrate | C₁₀H₂₀O₂ | 172.26 | 2639-63-6 | Butyric acid |